molecular formula NaO3S- B8657876 Sodium;sulfite

Sodium;sulfite

Cat. No. B8657876
M. Wt: 103.06 g/mol
InChI Key: DWAQJAXMDSEUJJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148684

Procedure details

The sulfur dioxide from line 278 is scrubbed in fortification absorber 234 with sodium sulfite solution supplied through line 236 or sodium bisulfite solution supplied through line 270 or a combination supplied through line 237 to spray nozzle 280 to scrub and recover the sulfur dioxide in packing chamber 281 to form sodium bisulfite or sodium acid sulfite. The flue gas is vented through line 282 to absorber 231.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)=O.[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+].[S:10](=[O:13])([OH:12])[O-:11].[Na+]>>[S:4](=[O:5])([OH:7])[O-:6].[Na+:8].[O-:12][S:10]([O-:13])=[O:11].[Na+:8] |f:1.2.3,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recover the sulfur dioxide

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]
Name
Type
product
Smiles
[O-]S(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04148684

Procedure details

The sulfur dioxide from line 278 is scrubbed in fortification absorber 234 with sodium sulfite solution supplied through line 236 or sodium bisulfite solution supplied through line 270 or a combination supplied through line 237 to spray nozzle 280 to scrub and recover the sulfur dioxide in packing chamber 281 to form sodium bisulfite or sodium acid sulfite. The flue gas is vented through line 282 to absorber 231.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)=O.[S:4]([O-:7])([O-:6])=[O:5].[Na+:8].[Na+].[S:10](=[O:13])([OH:12])[O-:11].[Na+]>>[S:4](=[O:5])([OH:7])[O-:6].[Na+:8].[O-:12][S:10]([O-:13])=[O:11].[Na+:8] |f:1.2.3,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recover the sulfur dioxide

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]
Name
Type
product
Smiles
[O-]S(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.